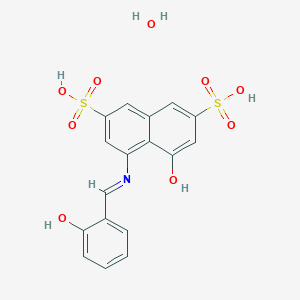
2-(4-Pentylphenyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pentylphenyl)-2-propanol, also known as 4-pentylphenol, is a naturally occurring chemical compound found in various plants, including citrus fruits, apples, and grapes. It is a phenolic compound with the molecular formula C11H16O. 4-pentylphenol is used in the synthesis of pharmaceuticals, as a flavoring agent, and as a fragrance in cosmetics. It is also used in the production of polymers, resins, and other materials. In addition, it has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 2-(4-Pentylphenyl)-2-propanolol has not been fully elucidated. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as the activation of NF-κB. In addition, 2-(4-Pentylphenyl)-2-propanolol has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Biochemical and Physiological Effects
2-(4-Pentylphenyl)-2-propanolol has been shown to have anti-inflammatory, antioxidant, and anti-proliferative effects. In vitro studies have demonstrated that 2-(4-Pentylphenyl)-2-propanolol can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as the activation of NF-κB. In addition, 2-(4-Pentylphenyl)-2-propanolol has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using 2-(4-Pentylphenyl)-2-propanolol in laboratory experiments include its low cost and availability, as well as its low toxicity and lack of mutagenic or carcinogenic effects. Furthermore, 2-(4-Pentylphenyl)-2-propanolol has been demonstrated to possess anti-inflammatory, antioxidant, and anti-proliferative effects, making it a useful tool in the study of these processes. However, the exact mechanism of action of 2-(4-Pentylphenyl)-2-propanolol is still not fully understood, and further research is needed to elucidate its effects.
将来の方向性
Future research should focus on further elucidating the mechanism of action of 2-(4-Pentylphenyl)-2-propanolol and its potential therapeutic effects. In addition, further studies should be conducted to investigate the potential synergistic effects of 2-(4-Pentylphenyl)-2-propanolol with other compounds, such as vitamins and other natural products. Furthermore, the potential applications of 2-(4-Pentylphenyl)-2-propanolol in the treatment of various diseases, such as cancer and inflammation, should be explored. Finally, further research should be conducted to evaluate the safety and efficacy of 2-(4-Pentylphenyl)-2-propanolol in humans.
合成法
2-(4-Pentylphenyl)-2-propanolol can be synthesized by the reaction of 4-pentanal with paraformaldehyde in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through the formation of a hemiacetal intermediate, which is then hydrolyzed to form the final product. The reaction is typically conducted at temperatures between 60-90°C and can be completed in a few hours.
科学的研究の応用
2-(4-Pentylphenyl)-2-propanolol has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-1β, as well as the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In addition, 2-(4-Pentylphenyl)-2-propanolol has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
特性
IUPAC Name |
2-(4-pentylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-4-5-6-7-12-8-10-13(11-9-12)14(2,3)15/h8-11,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCTYYOHDHEVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)








![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)